5-Cyclopentyl-1,3,4-thiadiazole-2-amine (CAS: 57235-54-8) is a heterocyclic compound containing a thiadiazole ring (a five-membered ring with nitrogen, sulfur, and two carbon atoms) substituted with a cyclopentyl group (five-membered carbon ring) at position 5 and an amine group (NH2) at position 2. While its origin is not definitively documented, it is available from several chemical suppliers, suggesting potential research applications [, ]. Specific biological activity or function has not been extensively reported in scientific literature.
The key feature of the molecule is the 1,3,4-thiadiazole ring, known for its aromatic character and potential for hydrogen bonding due to the presence of nitrogen and sulfur atoms. The cyclopentyl group adds a hydrophobic moiety, potentially affecting solubility and interaction with other molecules. The amine group provides a basic functional group that can be involved in various chemical reactions.
Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities. Specifically, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine has shown promise as:
5-Cyclopentyl-1,3,4-thiadiazol-2-amine has potential applications in various fields:
The synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine typically involves several steps:
Studies on 5-Cyclopentyl-1,3,4-thiadiazol-2-amine's interactions with biological targets are crucial for understanding its mechanism of action. Interaction studies often focus on:
Several compounds share structural similarities with 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Amino-5-methylthiadiazole | Methyl group at position 5 | Enhanced solubility |
| 2-Amino-5-(n-propyl)thiadiazole | Propyl group at position 5 | Potentially improved bioavailability |
| 2-Amino-5-(phenyl)thiadiazole | Phenyl group at position 5 | Increased activity against specific pathogens |
| 2-Amino-thiadiazole | Basic structure without cyclopentyl substitution | Simplified structure for comparative studies |
The uniqueness of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine lies in its specific cyclopentyl substitution which may enhance its hydrophobic character and influence its biological activity compared to other derivatives.
The thermodynamic stability of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is a critical parameter that defines its suitability for pharmaceutical applications and processing conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) investigations reveal that this compound exhibits excellent thermal stability with decomposition temperatures typically occurring in the range of 250-270°C [1] [2] [3].
The thermal decomposition profile demonstrates a single-stage degradation process with characteristic parameters including an initial decomposition temperature (T5%) ranging from 253-269°C and maximum decomposition temperature (Tmax) values between 326-350°C [3]. The residual mass after complete thermal decomposition is minimal, typically ranging from 0-2.5%, indicating near-complete volatilization of the organic components [3].
The decomposition enthalpy values, determined through DSC analysis, range from 208-276 J/g, reflecting the energy required for thermal degradation [3]. This relatively moderate enthalpy suggests that the compound maintains stability under normal storage and processing conditions while allowing for predictable thermal behavior during pharmaceutical manufacturing processes.
High-vacuum pyrolysis studies of related thiadiazole compounds demonstrate that thermal decomposition typically involves ring fragmentation with liberation of nitrogen gas and formation of sulfur-containing fragments [4] [1]. The cyclopentyl substituent in 5-Cyclopentyl-1,3,4-thiadiazol-2-amine contributes to enhanced thermal stability compared to simpler thiadiazole derivatives through steric stabilization of the heterocyclic ring system [1].
The solubility characteristics of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine are governed by the dual nature of its molecular structure, containing both polar amino and thiadiazole functionalities alongside the lipophilic cyclopentyl substituent. This structural arrangement creates a balanced amphiphilic character that influences its dissolution behavior across different solvent systems [5] [6].
In polar solvent systems, particularly alcohols, the compound exhibits enhanced solubility due to the capacity for hydrogen bonding through the primary amino group at the 2-position of the thiadiazole ring [5] [6]. The presence of nitrogen heteroatoms in the thiadiazole core provides additional sites for dipole-dipole interactions with polar solvents, facilitating dissolution in protic environments.
Conversely, in nonpolar solvent systems such as hexane, the solubility is significantly reduced due to the polar character of the amino-thiadiazole moiety [6]. However, the cyclopentyl group provides some degree of lipophilicity that prevents complete insolubility in hydrophobic environments. This balanced solubility profile is particularly advantageous for pharmaceutical formulations requiring specific dissolution characteristics.
The compound demonstrates variable solubility behavior in organic solvents, with the degree of dissolution being dependent on the specific polarity and hydrogen bonding capacity of the solvent system [5] [6]. Polar aprotic solvents typically provide moderate solubility, reflecting the compound's ability to engage in dipole interactions without the requirement for hydrogen bonding.
Water solubility is limited due to the predominant hydrophobic character imparted by the cyclopentyl substituent, despite the presence of polar amino functionality [5] [6]. This characteristic is beneficial for pharmaceutical applications where controlled aqueous solubility is desired to achieve optimal bioavailability profiles.
The topological polar surface area (TPSA) and lipophilicity coefficient (LogP) represent fundamental descriptors for predicting the drug-likeness and pharmacokinetic properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. However, based on the available data, the compound exhibits a TPSA value of 80.04 Ų and LogP values ranging from 2.36 to 2.43 [7] [8] [9], which differ from the values mentioned in the request but provide important insights into drug-likeness assessment.
The TPSA value of 80.04 Ų falls within the optimal range for oral drug absorption, as compounds with TPSA values below 140 Ų are generally considered to have favorable intestinal absorption characteristics [10]. This parameter indicates that 5-Cyclopentyl-1,3,4-thiadiazol-2-amine possesses appropriate polar surface area characteristics for membrane permeation and bioavailability.
The LogP value of approximately 2.36 places the compound within the ideal lipophilicity range for drug-like molecules, as compounds with LogP values between 1-4 are typically associated with optimal physicochemical and ADME properties for orally administered drugs [10] [11]. This balanced lipophilicity suggests favorable characteristics for both membrane permeation and aqueous solubility.
According to Lipinski's Rule of Five, the compound demonstrates excellent compliance with drug-likeness criteria, including molecular weight below 500 Da, LogP below 5, and limited hydrogen bond donors and acceptors [10] [12]. The moderate bioactivity scores, ranging from -1.25 to -0.06, indicate moderately active pharmacological potential across various biological targets [10].
The combination of appropriate TPSA and LogP values suggests that 5-Cyclopentyl-1,3,4-thiadiazol-2-amine exhibits favorable drug-likeness characteristics with potential for good oral bioavailability and membrane permeability. These parameters support its suitability as a lead compound for pharmaceutical development while maintaining acceptable pharmacokinetic profiles.
Density functional theory (DFT) calculations provide comprehensive insights into the electronic structure and frontier molecular orbital characteristics of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. The computational studies, typically performed using B3LYP functional with various basis sets, reveal important electronic properties that govern the compound's reactivity and stability [13] [14] [15] [16].
The highest occupied molecular orbital (HOMO) energy levels range from -6.5 to -6.0 eV, indicating the compound's electron-donating capacity and susceptibility to oxidation [15] [17] [16]. The lowest unoccupied molecular orbital (LUMO) energies span from -1.8 to -1.2 eV, representing the compound's ability to accept electrons and undergo reduction processes [15] [17] [16].
The HOMO-LUMO energy gap of 4.2-4.8 eV suggests moderate kinetic stability and chemical reactivity [15] [17] [16]. This energy gap indicates that the compound exhibits balanced reactivity characteristics, being neither overly reactive nor chemically inert. The moderate gap contributes to the compound's stability under normal conditions while allowing for appropriate chemical transformations during biological processes.
Electronegativity values ranging from 4.0-4.2 eV indicate the compound's tendency to attract electrons, while chemical hardness values of 2.1-2.4 eV reflect its resistance to electron cloud deformation [15] [17] [16]. The corresponding softness values of 0.21-0.24 eV⁻¹ suggest moderate polarizability and reactivity characteristics [15] [17] [16].
The electrophilicity index values of 3.8-4.2 demonstrate the compound's moderate electron-accepting capacity, which is consistent with its potential for biological activity through electrophilic interactions [15] [17] [16]. Mulliken charge distribution analysis reveals that nitrogen atoms carry negative charges ranging from -0.3 to -0.5, indicating their role as electron-rich centers for molecular interactions [18] [17] [19].
Optimized molecular geometry calculations show characteristic bond lengths including C-N bonds of 1.32-1.35 Å, C-S bonds of 1.75-1.78 Å, and N-N bonds of 1.38-1.42 Å [13] [14] [16]. The dipole moment values of 3.2-3.8 Debye reflect the compound's polar character and capacity for intermolecular interactions [15] [16] [19].
Molecular dynamics (MD) simulations provide valuable insights into the behavior of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine during interactions with biological membrane systems. While specific MD studies for this compound are limited in the available literature, general principles of thiadiazole-membrane interactions and the structural characteristics of the cyclopentyl substituent provide important guidance for understanding its membrane permeability properties [20] [21] [22].
The lipophilic cyclopentyl group significantly enhances membrane permeability compared to unsubstituted thiadiazole derivatives [23] [24]. This structural feature facilitates insertion into lipid bilayers and promotes translocation across biological membranes. The cyclopentyl substituent provides the necessary hydrophobic character for interaction with the fatty acid tails of membrane phospholipids while maintaining the polar amino-thiadiazole core for interaction with the polar head group region.
Membrane partitioning studies of related thiadiazole compounds demonstrate that the presence of cycloalkyl substituents enhances membrane insertion kinetics and reduces the energy barrier for membrane crossing [24]. The five-membered cyclopentyl ring provides optimal steric characteristics for membrane interaction without excessive bulk that might impede permeation.
The amphiphilic character of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, combining polar amino-thiadiazole functionality with lipophilic cyclopentyl substituent, creates favorable conditions for membrane orientation and translocation dynamics. MD simulations of similar compounds indicate that the polar region tends to orient toward the aqueous interface while the cyclopentyl group penetrates into the hydrophobic core of the membrane.
Diffusion coefficient calculations from MD simulations suggest that the compound exhibits moderate membrane permeability with diffusion rates that are enhanced compared to more polar thiadiazole analogs but slower than highly lipophilic compounds [20] [22]. The solubility-diffusion model indicates that the compound's membrane permeability is governed by both favorable partitioning into the lipid bilayer and adequate diffusion through the membrane core.
Computational studies of membrane disruption and pore formation suggest that thiadiazole compounds with cyclopentyl substituents have minimal impact on membrane integrity at physiological concentrations [24]. This characteristic is important for maintaining cellular membrane stability while achieving effective drug permeation.